N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Catalog No.
S3259274
CAS No.
895014-60-5
M.F
C21H16FN3O2S
M. Wt
393.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(p...

CAS Number

895014-60-5

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.44

InChI

InChI=1S/C21H16FN3O2S/c22-17-9-4-10-18-20(17)24-21(28-18)25(13-15-6-5-11-23-12-15)19(26)14-27-16-7-2-1-3-8-16/h1-12H,13-14H2

InChI Key

CSUKBLSQEWBQQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F

solubility

not available

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole moiety substituted with a fluorine atom, an acetamide group, and a phenoxy linkage. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The molecular formula of this compound is C18H18FN3O2SC_{18}H_{18}FN_3O_2S, with a molecular weight of approximately 357.42 g/mol. The compound features distinct functional groups that contribute to its chemical reactivity and biological activity.

The chemical reactivity of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can be explored through various reactions typical of acetamide and phenoxy compounds. Key reactions may include:

  • Nucleophilic Substitution: The acetamide nitrogen can participate in nucleophilic substitution reactions under appropriate conditions.
  • Electrophilic Aromatic Substitution: The benzothiazole and phenoxy groups can undergo electrophilic substitution due to their electron-rich nature.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond may hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are essential for understanding the compound's synthetic pathways and potential transformations in biological systems.

Research indicates that compounds similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide exhibit significant biological activities, including:

  • Antimicrobial Activity: Compounds with benzothiazole structures are known for their antimicrobial properties.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects: The presence of pyridine suggests potential interactions with neurotransmitter systems, possibly influencing mood or cognition.

These biological activities highlight the compound's potential as a lead structure for drug development.

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 4-fluoro-1,3-benzothiazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to form the acetamide.
  • Substitution Reactions: The introduction of the pyridine moiety can be accomplished via nucleophilic substitution using pyridin-3-methylamine.
  • Optimization Techniques: Techniques such as microwave-assisted synthesis or solvent-free conditions may enhance yields and reduce reaction times.

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Biochemical Research: To study the interactions of benzothiazole derivatives with biological targets.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.

Interaction studies are crucial for understanding how N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide interacts with various biological molecules:

  • Protein Binding Studies: Assessing binding affinities to target proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Investigating interactions with neurotransmitter receptors may elucidate its neuropharmacological effects.
  • Metabolic Stability: Evaluating how metabolic enzymes affect the compound's stability and bioavailability is essential for drug development.

Several compounds share structural similarities with N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(4-fluorophenyl)-N'-[pyridinylmethyl]acetamideStructureLacks benzothiazole; focuses on phenyl-pyridine interaction
N-(benzothiazolyl)-N'-[methyl]acetamideStructureSimilar benzothiazole core; different substituents
4-Fluoro-N-(phenoxy)benzamideStructureContains only phenoxy and fluoro groups; no pyridine

These comparisons highlight the uniqueness of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[pyridin-3-methyl]acetamide due to its specific combination of functional groups and potential applications in medicinal chemistry.

XLogP3

4.3

Dates

Last modified: 08-19-2023

Explore Compound Types